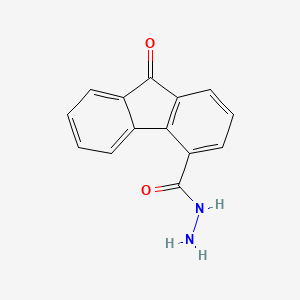

9-Oxofluorene-4-carbohydrazide

Description

Contextualization within Fluorene (B118485) Chemistry and Derivatives

Fluorene and its derivatives are a cornerstone of modern organic chemistry, recognized for their unique chemical, physical, and photoelectric properties. researchgate.net The fluorene scaffold is a polycyclic aromatic hydrocarbon that serves as a fundamental building block for a diverse range of functional molecules, including polymers, dyes, and pharmaceutical agents. researchgate.netresearchgate.net The carbon skeleton of fluorene offers several reactive sites, with positions C2, C7, and particularly C9 being common targets for chemical modification. researchgate.netmdpi.com This allows for the synthesis of mono- or di-substituted derivatives with tailored physicochemical properties. mdpi.com

The versatility of fluorene chemistry has led to its application in advanced materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. researchgate.netrsc.org The development of novel fluorene-based compounds remains an active area of research, driven by the continuous demand for new materials with specific electronic and optical characteristics. researchgate.net

Placement within the Scope of Hydrazide and Carbohydrazide (B1668358) Compounds

9-Oxofluorene-4-carbohydrazide belongs to the carbohydrazide class of compounds, which are characterized by the -CONHNH₂ functional group. researchgate.net Hydrazides are typically synthesized through the reaction of an ester, acid chloride, or other carboxylic acid derivative with hydrazine (B178648) hydrate (B1144303). ajgreenchem.comnih.govresearchgate.net This functional group is a versatile synthetic intermediate, primarily used in condensation reactions with aldehydes and ketones to form hydrazones, a type of Schiff base. researchgate.netnih.gov

Carbohydrazide derivatives are significant in medicinal chemistry and materials science. They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govajgreenchem.com Furthermore, they serve as crucial precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. researchgate.net The parent compound, carbohydrazide (OC(N₂H₃)₂), is also used in industrial applications, for instance, as a safer alternative to hydrazine for oxygen scavenging in water treatment systems. qinmuchem.com

Significance of the Fluorenone Core in Organic Synthesis and Functional Materials

The fluorenone core, which is the oxidized form of fluorene, is a critical component in the design of functional organic materials. ru.nl The ketone group at the C9 position makes the fluorenone unit an electron-accepting moiety, a property that is highly sought after in the field of organic electronics. rsc.orgscispace.com This electron-deficient nature, combined with high thermal stability and good charge transport capabilities, makes fluorenone derivatives excellent candidates for n-type semiconductors in OFETs and as electron-acceptor materials in organic solar cells. rsc.orgresearchgate.net

The photophysical properties of the fluorenone core are also of significant interest. While often emitting in the yellow-red region of the spectrum due to aggregation effects, studies have shown that isolated fluorenone-based molecules can produce bright blue fluorescence. acs.org This tunability, along with its rigid, planar structure, makes fluorenone a valuable chromophore in the development of new dyes, sensors, and nonlinear optical (NLO) materials. ujpronline.comru.nl Its derivatives are also used as intermediates in the synthesis of pharmaceuticals, including antimalarial and antimicrobial agents. ujpronline.com

Overview of Academic Research Trajectories for Related Chemical Scaffolds

The academic research landscape for fluorenone-based scaffolds is dynamic and multidisciplinary. A major trajectory involves the development of novel materials for optoelectronics and photonics. ru.nltandfonline.com Scientists are designing and synthesizing new fluorenone derivatives to act as highly efficient emitters in OLEDs, stable semiconductors for transistors, and non-fullerene acceptors for next-generation organic solar cells. scispace.comresearchgate.net The goal is often to fine-tune the energy levels (HOMO/LUMO) and enhance the charge transport properties through strategic chemical modifications. rsc.orgscispace.com

Another significant research direction is in materials science, where fluorenone derivatives are being explored for their liquid crystalline properties and as components in the formation of donor-acceptor complexes. tandfonline.com In medicinal chemistry, the focus is on synthesizing new fluorenone-containing molecules, such as thiosemicarbazones, and evaluating their potential as therapeutic agents, leveraging their known biological activities. ujpronline.comnih.gov The synthesis of this compound provides a platform to combine these research avenues, enabling the creation of novel hydrazone derivatives with potential applications in both materials science and pharmacology.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 9-Oxofluorene-4-carboxylic acid | 6223-83-2 | C₁₄H₈O₃ | 224.21 | 225-227 sigmaaldrich.com |

| 9-Oxofluorene-4-carbonyl chloride | 7071-83-2 | C₁₄H₇ClO₂ | 242.66 | 139-141 chemsrc.com |

| This compound | 401602-57-1 | C₁₄H₁₀N₂O₂ | 238.24 | Not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

401602-57-1 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

9-oxofluorene-4-carbohydrazide |

InChI |

InChI=1S/C14H10N2O2/c15-16-14(18)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)17/h1-7H,15H2,(H,16,18) |

InChI Key |

XMLBZKSMGZQELQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NN |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 9 Oxofluorene 4 Carbohydrazide

Formation of Hydrazone Derivatives from 9-Oxofluorene-4-carbohydrazide

The hydrazide functional group in this compound serves as a nucleophilic center, readily reacting with electrophilic carbonyl compounds to form stable hydrazone derivatives. This transformation is a cornerstone in the derivatization of this compound, paving the way for a multitude of further chemical modifications.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The condensation of this compound with a variety of aldehydes and ketones is a facile and efficient method for the synthesis of N-acylhydrazones. This reaction typically proceeds by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone.

A range of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a library of structurally diverse hydrazones. The general reaction scheme is as follows:

This compound + R-CHO/R-CO-R' → 9-Oxofluorene-4-carboxamido-hydrazone derivative + H₂O

The choice of the carbonyl compound significantly influences the properties of the resulting hydrazone. For instance, the incorporation of different substituted aromatic aldehydes can modulate the electronic and steric properties of the final molecule. While specific examples directly pertaining to this compound are not extensively documented in readily available literature, the reactivity is analogous to other carbohydrazides.

| Carbonyl Compound Type | Example | Expected Product |

| Aromatic Aldehyde | Benzaldehyde | N'-(phenylmethylene)-9-oxofluorene-4-carbohydrazide |

| Substituted Aromatic Aldehyde | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-9-oxofluorene-4-carbohydrazide |

| Aliphatic Aldehyde | Acetaldehyde | N'-(ethylidene)-9-oxofluorene-4-carbohydrazide |

| Aromatic Ketone | Acetophenone | N'-(1-phenylethylidene)-9-oxofluorene-4-carbohydrazide |

| Aliphatic Ketone | Acetone | N'-(propan-2-ylidene)-9-oxofluorene-4-carbohydrazide |

Structural Characterization of Hydrazone Products

The structural elucidation of the synthesized hydrazones is crucial for confirming the successful condensation reaction. A combination of spectroscopic techniques is typically employed for this purpose.

Infrared (IR) Spectroscopy: The IR spectra of the hydrazone derivatives exhibit characteristic absorption bands. The disappearance of the C=O stretching vibration of the aldehyde/ketone and the appearance of a new C=N (azomethine) stretching band are key indicators of hydrazone formation. The N-H stretching vibration of the amide group is also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectra provide valuable information about the structure. The appearance of a new singlet for the azomethine proton (-N=CH-) in the downfield region is a definitive characteristic of hydrazones formed from aldehydes. The signals corresponding to the aromatic protons of the fluorene (B118485) moiety and the substituted aldehyde/ketone are also observed in their expected regions. The NH proton of the amide linkage typically appears as a broad singlet.

¹³C NMR: The carbon NMR spectra further confirm the structure. The signal for the carbonyl carbon of the starting aldehyde/ketone is absent, and a new signal for the azomethine carbon (-N=C H-) appears. The signals for the carbons of the fluorene ring and the other aromatic or aliphatic groups are also present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized hydrazones, and the fragmentation pattern can provide further structural information.

While specific spectral data for hydrazone derivatives of this compound are not widely reported, the expected spectral characteristics would align with those of analogous N-acylhydrazone compounds. For instance, in the ¹H NMR spectrum of a hydrazone derived from an aromatic aldehyde, the azomethine proton would typically resonate around δ 8.0-9.0 ppm.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the amide and azomethine functionalities allows for intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the most common and well-documented cyclization reactions of N-acylhydrazones is their conversion to 1,3,4-oxadiazoles. These five-membered heterocyclic compounds are known for their diverse biological activities. The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through several methods, often involving the corresponding hydrazone or the carbohydrazide (B1668358) itself as the starting material.

From this compound and Carboxylic Acids: Condensation of this compound with various substituted benzoic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net In this reaction, one substituent on the oxadiazole ring is the 9-oxofluoren-4-yl group, and the other is derived from the carboxylic acid used.

From N-Acylhydrazones: Oxidative cyclization of the N'-aroyl-9-oxofluorene-4-carbohydrazides using reagents like acetic anhydride (B1165640) can also lead to the formation of 1,3,4-oxadiazole derivatives.

Reaction with Carbon Disulfide: Treatment of this compound with carbon disulfide in the presence of a base like potassium hydroxide (B78521) results in the formation of a 5-(9-oxofluoren-4-yl)-1,3,4-oxadiazole-2-thiol. researchgate.net This thiol derivative can be further alkylated or functionalized to create a variety of other derivatives.

Reaction with Phenyl Isocyanate: The reaction of this compound with phenyl isocyanate yields an N-phenyl semicarbazide (B1199961) derivative, which upon intramolecular cyclization using an acid catalyst like phosphoric acid, can be converted to a 2-(phenylamino)-5-(9-oxofluoren-4-yl)-1,3,4-oxadiazole. researchgate.net

Formation of Other Fused and Spiro Heterocyclic Scaffolds

The reactivity of this compound and its derivatives extends beyond the synthesis of 1,3,4-oxadiazoles, offering pathways to other important heterocyclic systems.

Triazole Derivatives: The carbohydrazide moiety can be a precursor for the synthesis of 1,2,4-triazole (B32235) rings. For example, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazolethiones.

Thiazole (B1198619) Derivatives: The hydrazone derivatives can be utilized in the synthesis of thiazole rings. For instance, the reaction of a thiosemicarbazone derived from this compound with α-haloketones or α-haloesters can lead to the formation of 2-hydrazinyl-1,3-thiazole derivatives. mdpi.com

Spiro Heterocyclic Scaffolds: The 9-oxo position of the fluorene ring is a key site for the construction of spirocyclic systems. While not directly involving the carbohydrazide group in the cyclization, the fluorene backbone can participate in reactions to form spiro compounds. For instance, the reaction of N-fluorenylideneanilines with ketenes can lead to the formation of spiro[azetidine-2,9'-fluorenes]. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from isatin (B1672199) and an amino acid with a fluorene-based dipolarophile can yield spiro-pyrrolidine derivatives. The synthesis of 1'-substituted spiro[fluorene-9,3'-pyrrolidine-2',5'-diones] has also been reported. nih.gov

Coordination Chemistry and Metal Complexation Studies

The hydrazone derivatives of this compound are excellent ligands for the coordination of metal ions. The presence of multiple donor atoms, including the amide oxygen, the azomethine nitrogen, and potentially other donor atoms from the aldehyde or ketone fragment, allows them to act as chelating agents.

The coordination of metal ions to these ligands can lead to the formation of stable metal complexes with interesting structural and electronic properties. The stoichiometry of these complexes is typically found to be 1:2 (metal:ligand), with a general formula of [M(L)₂]. epa.gov The geometry of these complexes can vary depending on the metal ion and the specific ligand structure, with octahedral geometries being commonly observed. epa.gov

These metal complexes have been investigated for their potential applications in various fields, including catalysis and medicinal chemistry. For example, some fluorenone-based ligands and their metal complexes have shown promising biological activities. epa.gov The coordination of the metal can enhance the biological activity of the parent ligand.

The study of the coordination behavior of these ligands involves techniques such as:

Spectroscopic Methods (IR, UV-Vis): Changes in the vibrational frequencies of the ligand upon coordination provide evidence of complex formation and indicate the coordination sites. Electronic spectra can give information about the geometry of the complex.

Magnetic Susceptibility Measurements: This technique helps in determining the geometry and the oxidation state of the central metal ion.

Molar Conductivity Measurements: These measurements are used to determine the electrolytic nature of the complexes.

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.

While the coordination chemistry of hydrazones derived from this compound is a developing area of research, the foundational principles of coordination chemistry suggest that these ligands will form stable and structurally diverse metal complexes with a wide range of transition metals.

Design and Synthesis of this compound as a Ligand

The design of this compound as a ligand is predicated on the presence of multiple heteroatoms with lone pairs of electrons—specifically oxygen and nitrogen—which can act as donor sites for coordination with metal ions. The molecule possesses a keto oxygen at the C9 position, an amide oxygen, and two nitrogen atoms within the hydrazide moiety (-CONHNH₂). This arrangement allows it to potentially act as a bidentate or tridentate ligand, forming stable chelate rings with metal centers.

The synthesis of this compound begins with its precursor, 9-oxofluorene-4-carboxylic acid. The preparation of this acid is well-established and can be achieved via the acid-catalyzed cyclization of diphenic acid.

Synthesis of 9-Oxofluorene-4-carboxylic Acid

| Starting Material | Reagents | Temperature | Duration | Yield | Reference |

| Diphenic Acid | Concentrated Sulfuric Acid (H₂SO₄) | 140°C | 35 minutes | 81% | prepchem.com |

Once the 9-oxofluorene-4-carboxylic acid is obtained, it can be converted to this compound in a two-step sequence analogous to the synthesis of its 2-isomer. uobaghdad.edu.iqresearchgate.net First, the carboxylic acid is esterified, typically using methanol (B129727) in the presence of an acid catalyst, to yield the corresponding methyl ester. Subsequently, this ester is treated with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, leading to the desired carbohydrazide through nucleophilic acyl substitution. uobaghdad.edu.iqresearchgate.net

Synthetic Pathway to this compound

Esterification: 9-oxofluorene-4-carboxylic acid is refluxed with methanol and a catalytic amount of sulfuric acid. uobaghdad.edu.iq

Hydrazinolysis: The resulting methyl 9-oxofluorene-4-carboxylate is refluxed with hydrazine hydrate in ethanol (B145695) to yield this compound. uobaghdad.edu.iq

Investigation of Metal-Carbohydrazide Complexes with Transition Metals

While specific studies on the metal complexes of this compound are not extensively detailed, the broader class of hydrazone and carbohydrazide ligands is known for its robust coordination chemistry with a variety of transition metals. orgsyn.orgmdpi.com The structural features of this compound suggest it can coordinate with metal ions through the carbonyl oxygen of the fluorenone ring and the oxygen and terminal nitrogen atoms of the hydrazide group. This chelation would form stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting complexes.

Research on related fluorenone derivatives, such as 9-oxo-9H-fluorene-1-carboxylic acid, has demonstrated the formation of octahedral complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), typically with a 1:2 metal-to-ligand stoichiometry. researchgate.net It is anticipated that this compound would form similarly structured complexes, potentially exhibiting interesting electronic and geometric properties. The investigation of these complexes would involve standard characterization techniques such as IR spectroscopy to observe shifts in C=O and N-H stretching frequencies upon coordination, as well as magnetic susceptibility measurements and electronic spectroscopy to determine the geometry around the central metal ion.

Further Functionalization and Structural Modifications of the this compound Scaffold

The this compound structure offers two primary sites for further chemical modification: the aromatic fluorene system and the hydrazide functional group.

Substitution Reactions on the Fluorene Aromatic System

Electrophilic aromatic substitution on the fluorene ring of this compound is influenced by the directing effects of the existing substituents. Both the ketone (C=O) and the carbohydrazide (-CONHNH₂) groups are electron-withdrawing and deactivating towards electrophilic attack. openochem.org In aromatic systems, such groups typically direct incoming electrophiles to the meta position.

However, the directing effects in the fused-ring system of fluorenone are complex. Studies on the nitration of unsubstituted 9-fluorenone (B1672902) provide insight into the likely positions of substitution. Nitration tends to occur at the 2, 4, 5, and 7 positions. orgsyn.orgresearchgate.net For example, mononitration of 9-fluorenone yields 2-nitrofluorenone, while different conditions can lead to 2,7-dinitrofluorenone or 2,4,7-trinitrofluorenone. orgsyn.orgresearchgate.net

Given that the 4-position is already occupied in this compound, electrophilic substitution would be expected to occur at other available and electronically favorable positions, such as the 2, 5, or 7 positions, depending on the reaction conditions.

Examples of Nitration on the Parent 9-Fluorenone Scaffold

| Product | Reagents | Conditions | Yield | Reference |

| 2-Nitrofluorenone | HNO₃, H₂SO₄, H₂O | 80°C, 1.5 h | 92% | researchgate.net |

| 2,7-Dinitrofluorenone | HNO₃, H₂SO₄, H₂O | 100°C, 1 h | 95% | researchgate.net |

| 2,4,7-Trinitrofluorenone | Fuming HNO₃, H₂SO₄ | Reflux, 1 h | 91-94% | orgsyn.org |

Chemical Modifications at the Hydrazide Functional Group

The hydrazide moiety is a highly versatile functional group that serves as a key intermediate for the synthesis of a wide array of heterocyclic compounds and other derivatives. uobaghdad.edu.iqresearchgate.net The terminal -NH₂ group is nucleophilic and readily undergoes condensation reactions with carbonyl compounds to form hydrazones (Schiff bases). Furthermore, the hydrazide can be used as a precursor for cyclization reactions to generate five-membered heterocycles like oxadiazoles.

Drawing from detailed studies on the isomeric 9-fluorenone-2-carbohydrazide, several key transformations can be applied to the 4-carbohydrazide derivative. uobaghdad.edu.iqresearchgate.net

Formation of 1,3,4-Oxadiazoles: Reaction of the carbohydrazide with various substituted benzoic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. uobaghdad.edu.iq Alternatively, treatment with formic acid produces an N-formyl intermediate, which can be cyclized to a 1,3,4-oxadiazole using phosphorus pentoxide. uobaghdad.edu.iqresearchgate.net

Reaction with Isocyanates: The hydrazide can react with isocyanates, such as phenyl isocyanate, to form N-phenyl semicarbazide derivatives. These intermediates can then undergo intramolecular cyclization in the presence of an acid like H₃PO₄ to yield amin-substituted oxadiazoles. uobaghdad.edu.iqresearchgate.net

Reaction with Carbon Disulfide: Treatment of the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) leads to the formation of a 5-(9-oxofluoren-4-yl)-1,3,4-oxadiazole-2-thiol. The thiol group can be further functionalized by reaction with various alkyl halides. uobaghdad.edu.iqresearchgate.net

Formation of Thiazoles: By analogy with the reactions of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, the hydrazide can be converted to a thiosemicarbazide and then reacted with α-halocarbonyl compounds to synthesize various thiazole derivatives. mdpi.com

Summary of Chemical Modifications at the Hydrazide Group (based on the 2-isomer)

| Reagent(s) | Product Type | Reference |

| Substituted Benzoic Acids / POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | uobaghdad.edu.iq |

| Formic Acid, then P₂O₅ | 1,3,4-Oxadiazole | uobaghdad.edu.iqresearchgate.net |

| Phenyl Isocyanate, then H₃PO₄ | N-Phenyl-1,3,4-oxadiazol-2-amine | uobaghdad.edu.iqresearchgate.net |

| CS₂ / KOH | 1,3,4-Oxadiazole-2-thiol | uobaghdad.edu.iqresearchgate.net |

| α-Halocarbonyl Compounds (via thiosemicarbazide) | Thiazole derivative | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 9-Oxofluorene-4-carbohydrazide, the ¹H NMR spectrum would be expected to exhibit a series of distinct signals corresponding to the aromatic protons of the fluorenone core and the protons of the carbohydrazide (B1668358) moiety. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons. The protons on the carbohydrazide group (-CONHNH₂) would appear as characteristic signals, often exchangeable with deuterium (B1214612) oxide (D₂O), which can be a useful diagnostic test.

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone group (C=O) in the fluorenone ring, typically in the range of 190-200 ppm, and the carbonyl carbon of the hydrazide group (-CONH-), which would appear further upfield. The aromatic carbons would generate a cluster of signals in the 120-150 ppm region.

| Parameter | Value |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.13 (s, 1H, NH), 8.44 (d, J = 7.6 Hz, 1H), 7.91-7.85 (m, 2H), 7.77 (d, J = 7.4 Hz, 1H), 7.50-7.40 (m, 4H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 143.4, 140.9, 138.3, 132.0, 131.2, 130.6, 129.2, 128.8, 128.4, 123.3, 120.5, 120.1, 119.8 |

| Note: This data is for 9-fluorenone (B1672902) hydrazone and is presented for illustrative purposes. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone in the fluorenone ring would be anticipated around 1710-1730 cm⁻¹. The amide I band (primarily C=O stretch) of the hydrazide group would likely appear in the region of 1650-1680 cm⁻¹. Additionally, the N-H stretching vibrations of the hydrazide moiety would give rise to one or two bands in the 3200-3400 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce signals in the 1450-1600 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ketone | C=O stretch | 1710 - 1730 |

| Hydrazide | N-H stretch | 3200 - 3400 |

| Hydrazide | C=O stretch (Amide I) | 1650 - 1680 |

| Hydrazide | N-H bend (Amide II) | 1515 - 1550 |

| Aromatic Ring | C-H stretch | > 3000 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The molecular ion often undergoes fragmentation, breaking into smaller, charged fragments.

For this compound (C₁₄H₁₀N₂O₂), the molecular weight is 238.24 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 238. The fragmentation pattern would likely involve the cleavage of the carbohydrazide side chain. Common fragmentation pathways could include the loss of the NH₂NH group (m/z = 207) or the entire CONHNH₂ group (m/z = 180), which corresponds to the stable 9-fluorenone cation. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

An illustrative fragmentation pattern for a related fluorenone derivative is presented in the table below.

| m/z | Proposed Fragment Identity |

| 238 | [M]⁺ (Molecular Ion) |

| 207 | [M - NHNH₂]⁺ |

| 180 | [9-fluorenone]⁺ |

| 152 | [C₁₂H₈]⁺ (Biphenylene) |

| Note: This is a hypothetical fragmentation pattern for this compound based on common fragmentation principles. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While the crystal structure of this compound has not been reported, studies on related fluorenone derivatives have been conducted. iaea.org For instance, the crystal structure of 9-fluorenone hydrazone has been determined, revealing the planarity of the fluorenone core and the specific conformation of the hydrazone substituent. researchgate.net Such studies also highlight the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

The table below presents typical crystallographic parameters that would be determined in such an analysis, using 9-fluorenone hydrazone as an example. researchgate.net

| Parameter | Value for 9-Fluorenone Hydrazone |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.89 |

| b (Å) | 14.12 |

| c (Å) | 6.02 |

| β (°) | 101.4 |

| Volume (ų) | 490.9 |

| Z | 2 |

| Note: This data is for 9-fluorenone hydrazone and serves as an illustrative example. |

Chromatographic Methods for Compound Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For this compound, a combination of chromatographic methods would likely be employed.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in that specific solvent system and can be compared to that of the starting materials and any potential byproducts.

Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound. acs.orgwinthrop.edugold-chemistry.orgbartleby.comodinity.com The crude product is loaded onto a column packed with a stationary phase, such as silica gel or alumina, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. acs.orgwinthrop.edugold-chemistry.orgbartleby.comodinity.com Due to differences in polarity, the components of the mixture travel down the column at different rates, allowing for their separation. For this compound, a polar solvent system would likely be required for elution from a silica gel column.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides high resolution and is often used for the final purity assessment of a compound. A solution of the sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components are separated based on their interactions with the stationary phase and are detected as they elute from the column. A pure sample of this compound would ideally show a single, sharp peak in the HPLC chromatogram.

The following table outlines the typical application of these chromatographic methods in the context of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Ethyl Acetate/Hexane | Reaction monitoring, preliminary purity check |

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Purification of crude product |

| HPLC | C18 Reverse Phase | Acetonitrile/Water | Final purity assessment |

Future Research Directions and Emerging Areas for 9 Oxofluorene 4 Carbohydrazide Chemistry

Forging New Molecular Frontiers: Design and Synthesis of Novel Fluorene-Based Scaffolds

The 9-Oxofluorene-4-carbohydrazide platform offers a fertile ground for the generation of novel molecular scaffolds, driven by the inherent reactivity of the carbohydrazide (B1668358) group and the potential for modification of the fluorenone core.

A Gateway to Diversity: Exploration of Diversification Strategies

The carbohydrazide functional group serves as a versatile anchor for a multitude of chemical transformations, enabling the synthesis of a wide array of derivative compounds. Future research will likely focus on exploiting this reactivity to build libraries of compounds with diverse functionalities. Key diversification strategies include:

Condensation Reactions: The reaction of the hydrazide with various aldehydes and ketones can yield a diverse library of Schiff bases. These reactions are typically straightforward and allow for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the final molecules.

Cyclization Reactions: The carbohydrazide moiety is a precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles. These heterocyclic systems are prevalent in pharmacologically active compounds and functional materials, making this a promising avenue for exploration.

N-functionalization: The nitrogen atoms of the hydrazide can be functionalized through reactions like acylation and alkylation, providing further points of diversification and enabling the attachment of various functional groups.

These strategies, often employed in combinatorial chemistry, can be used to systematically explore the chemical space around the 9-oxofluorene core, leading to the discovery of molecules with novel properties and applications.

Building with Precision: Development of Chemically Complex and Diverse Molecular Libraries

The creation of molecular libraries from the this compound platform is a key area for future development. By systematically applying the diversification strategies mentioned above, researchers can generate large and diverse collections of related compounds. This approach is particularly valuable in drug discovery and materials science, where high-throughput screening of such libraries can accelerate the identification of lead compounds with desired biological activities or material properties. The modular nature of the synthesis, starting from a common fluorenone core, allows for a systematic exploration of structure-activity or structure-property relationships.

Illuminating the Future: Contributions to Advanced Materials Science

The unique photophysical and electronic properties of the fluorene (B118485) nucleus make its derivatives highly sought after for applications in advanced materials. The functionalization of the 9-oxofluorene core at the 4-position with a carbohydrazide group opens up new avenues for the design and synthesis of novel functional materials.

A New Class of Materials: Integration into Optoelectronic and Functional Materials

Derivatives of this compound are promising candidates for integration into a variety of optoelectronic and functional materials. The electron-withdrawing nature of the fluorenone core, coupled with the potential for introducing electron-donating or -accepting groups through the carbohydrazide moiety, allows for the fine-tuning of the electronic properties of the resulting molecules. This makes them attractive for applications in:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the fluorene scaffold can be modulated by chemical modification, leading to the development of new emitters for OLEDs.

Organic Photovoltaics (OPVs): By designing appropriate donor-acceptor architectures based on the this compound scaffold, new materials for use in the active layer of organic solar cells can be developed.

Sensors: The fluorescence of these compounds can be sensitive to the presence of specific analytes, making them potential candidates for the development of chemical sensors.

The ability to create diverse libraries of these compounds will be crucial in optimizing their performance in these applications.

Harnessing Light: Synthesis of Photoactive Fluorene-Based Systems

The fluorene ring system is known for its high fluorescence quantum yields and photostability. nih.gov The synthesis of photoactive systems based on this compound can lead to the development of novel materials for a range of light-driven applications. Research in this area will likely focus on:

Photosensitizers: By attaching appropriate chromophores to the this compound scaffold, new photosensitizers for applications such as photodynamic therapy and photocatalysis can be designed.

Two-Photon Absorption (TPA) Materials: Fluorene derivatives have shown promise as TPA materials, which have applications in bioimaging and 3D data storage. The carbohydrazide group provides a convenient handle for introducing functionalities that can enhance the TPA cross-section.

The table below summarizes some photophysical properties of related fluorene derivatives, illustrating the potential for tuning these properties through chemical modification.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Fluorene Derivative A | 350 | 420 | 0.85 |

| Fluorene Derivative B | 375 | 450 | 0.70 |

| Fluorene Derivative C | 400 | 480 | 0.65 |

Orchestrating Reactions: Advancements in Catalysis and Coordination Chemistry

The carbohydrazide moiety in this compound provides a versatile coordination site for metal ions, opening up possibilities for the development of novel catalysts and coordination polymers.

The nitrogen and oxygen atoms of the carbohydrazide group can act as ligands, binding to a variety of metal ions to form stable complexes. eurjchem.com The resulting metal complexes may exhibit interesting catalytic activities, leveraging the unique electronic environment provided by the fluorenone scaffold. Future research could explore the use of these complexes in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic properties of such complexes are often influenced by the nature of the metal center and the steric and electronic properties of the ligand. nih.govmdpi.comnih.gov

Furthermore, the ditopic nature of this compound derivatives, with potential coordination sites at both the carbohydrazide and potentially other functionalized positions on the fluorene ring, makes them attractive building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgnih.gov These materials have a wide range of potential applications, including gas storage, separation, and heterogeneous catalysis. The rigid fluorene backbone can impart thermal and chemical stability to the resulting frameworks, while the functional groups can be used to tune the pore size and chemical environment within the material.

Innovations in Analytical Chemistry Utilizing Hydrazone Functionalities

The hydrazone functionality is a well-established platform for the development of chemosensors due to its ability to engage in various non-covalent interactions and its responsive electronic properties. The integration of this functionality into the fluorescent fluorenone scaffold of this compound opens up exciting possibilities in analytical chemistry.

The development of selective and sensitive chemosensors for the detection of ions and neutral molecules is a field of immense importance. cam.ac.uk Derivatives of this compound are promising candidates for the design of fluorescent and colorimetric chemosensors. grafiati.com

The design principles for these chemosensors often involve:

Fluorophore-Receptor Approach: The fluorenone moiety can act as a built-in fluorophore. The binding of a specific analyte to the hydrazone receptor site can lead to a change in the fluorescence properties of the molecule, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-induced fluorescence quenching, CHEQ). researchgate.net

Selectivity through Receptor Design: The size, shape, and electronic properties of the binding pocket created by the hydrazone and any additional coordinating groups will determine the selectivity of the sensor for a particular analyte.

Detection of Metal Ions: Hydrazone-based chemosensors have been widely reported for the detection of various metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and Hg²⁺. nih.gov The interaction of the metal ion with the donor atoms of the hydrazone ligand alters the electronic structure of the molecule, leading to a detectable spectroscopic response.

Table 2: Potential Analytes for Chemosensors Based on this compound Derivatives

| Analyte | Potential Sensing Mechanism | Spectroscopic Response |

| Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination with the hydrazone moiety | Fluorescence quenching or enhancement, color change |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Stronger coordination or specific chemical reactions | Significant change in fluorescence or absorbance |

| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding interactions with the N-H proton of the hydrazone | Perturbation of the electronic system leading to a spectroscopic change |

The inherent spectroscopic properties of this compound and its derivatives make them well-suited for various detection methodologies. The combination of UV-Vis absorption and fluorescence spectroscopy can provide a comprehensive understanding of the sensing mechanism. biocompare.comresearchgate.net

Key spectroscopic techniques and their applications include:

UV-Visible Spectroscopy: The binding of an analyte to the chemosensor can lead to a shift in the absorption bands (either a bathochromic or hypsochromic shift), providing a basis for colorimetric detection. This technique is often used to determine the stoichiometry of the sensor-analyte complex through methods like Job's plot.

Fluorescence Spectroscopy: This highly sensitive technique can detect minute changes in the emission properties of the fluorophore upon analyte binding. nih.gov The fluorenone core is known to exhibit interesting fluorescence behavior that can be modulated by solvent polarity and interactions with other molecules. researchgate.netacs.org Parameters such as fluorescence intensity, emission wavelength, and quantum yield can be monitored to quantify the analyte concentration.

The development of these spectroscopic methods will enable the sensitive and selective detection of a wide range of chemical species, with potential applications in environmental monitoring, biomedical diagnostics, and industrial process control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.